2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide (hereafter referred to as Compound A) is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one ring with a (Z)-configured phenylimino group at position 2 and a phenyl group at position 2. The acetamide moiety at position 5 is substituted with a 2-(trifluoromethyl)phenyl group. Thiazolidinones are known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antidiabetic effects, modulated by substituent variations .
Properties
IUPAC Name |
2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O2S/c25-24(26,27)18-13-7-8-14-19(18)29-21(31)15-20-22(32)30(17-11-5-2-6-12-17)23(33-20)28-16-9-3-1-4-10-16/h1-14,20H,15H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXWSEUPHKCISH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, presenting data on its efficacy against various pathogens and its mechanisms of action based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 445.49 g/mol. The structure features a thiazolidinone core, which is often associated with diverse biological activities due to its ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of thiazolidinone derivatives, including our compound of interest. The antimicrobial efficacy is often measured using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.
| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Pathogen |
|---|---|---|---|
| This compound | 10.7 - 21.4 | 21.4 - 40.2 | Various bacterial and fungal species |
In a study published in RSC Advances, compounds similar to our target exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating that modifications in the thiazolidinone structure can enhance potency against these pathogens .
Anticancer Activity
The anticancer potential of thiazolidinones has been widely reported, with several studies indicating their ability to induce apoptosis in cancer cells. The compound's mechanism often involves the inhibition of key proteins involved in cell proliferation and survival.
A notable study focused on the structure-activity relationship (SAR) of thiazolidinones demonstrated that specific substitutions on the phenyl rings significantly affected cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A431 (epidermoid carcinoma) | < 10 |
| Other Thiazolidinones | U251 (glioblastoma) | < 20 |
The presence of electron-donating groups on the phenyl rings was found to enhance the anticancer activity, suggesting that further optimization could lead to more potent derivatives .
The proposed mechanisms by which thiazolidinones exert their biological effects include:
- Inhibition of Enzymatic Activity : Thiazolidinones may inhibit enzymes involved in critical metabolic pathways within pathogens or cancer cells.
- Induction of Apoptosis : Many studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Disruption of Protein Interactions : Thiazolidinones may interfere with protein-protein interactions essential for cellular function.
Case Studies
Several case studies have highlighted the potential applications of thiazolidinone derivatives:
- Antimicrobial Efficacy : In a clinical setting, derivatives were tested against strains resistant to conventional antibiotics, showing promising results in vitro.
- Cancer Treatment : Preclinical models demonstrated that certain thiazolidinone derivatives significantly reduced tumor size in xenograft models, warranting further investigation into their therapeutic potential.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The following analogs (Table 1) highlight critical substitutions influencing physicochemical and biological properties:
Table 1: Structural Comparison of Compound A with Analogs
Impact of Substituents on Properties
Lipophilicity and Solubility
- Compound A : The trifluoromethyl (CF₃) group increases lipophilicity (logP ~3.5–4.0), enhancing membrane permeability but reducing aqueous solubility .
- Compound D : The methoxy group (logP ~2.5) balances moderate lipophilicity with hydrogen-bonding capacity .
Electronic Effects
Spectroscopic and Analytical Data
NMR and MS Profiles
- Compound A: Expected ¹H-NMR signals include δ 7.5–8.2 ppm (aromatic protons) and δ 4.3–4.7 ppm (thiazolidinone CH₂). MS (EI) m/z likely ~450–470 [M⁺] .
- Compound B : Distinctive downfield shifts for SO₂ protons (δ 3.1–3.3 ppm) and MS m/z ~480 [M⁺] .
- Compound E : Nitro group resonance at δ 8.1–8.3 ppm and furan protons at δ 6.8–7.0 ppm .
Q & A
Q. What synthetic routes are recommended for preparing this compound?
A two-step approach is often employed:
- Step 1 : Synthesize the thiazolidinone core via cyclocondensation of substituted phenylisothiocyanate with α-amino acid derivatives in a DMF/water mixture under reflux (e.g., 5–7 hours). TLC (hexane:ethyl acetate, 9:1) monitors reaction progress .
- Step 2 : Couple the intermediate with 2-(trifluoromethyl)phenylacetamide using chloroacetyl chloride in DMF with potassium carbonate as a base. Purify via ethanol recrystallization or ethyl acetate extraction .
Q. Which spectroscopic methods confirm the compound’s structure?
- X-ray crystallography resolves the Z-configuration of the imino group and thiazolidinone ring (mean C–C bond length: 0.002 Å; R factor: 0.029) .
- NMR : and NMR verify substituent positions, particularly the trifluoromethylphenyl group (δ 110–125 ppm for CF) .
- IR : Peaks at 1680–1720 cm confirm carbonyl groups (4-oxo and acetamide) .
Q. How is reaction purity monitored during synthesis?
Use TLC with hexane:ethyl acetate (9:1) for intermediates and final product. For polar byproducts, switch to ethyl acetate:methanol (4:1) .
Q. What solvents optimize yield during coupling reactions?
Toluene:water (8:2) for azide substitutions , and DMF for thiazolidinone-acetamide coupling due to its polar aprotic nature .
Advanced Research Questions
Q. How to address low yields in the final acetamide coupling step?
- Optimize stoichiometry : Increase chloroacetyl chloride to 1.5 equivalents relative to the thiazolidinone intermediate .
- Temperature control : Stir at room temperature for 24–48 hours to minimize side reactions.
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for complex mixtures .
Q. How to resolve Z/E isomerization ambiguities in the thiazolidinone ring?
- Single-crystal X-ray diffraction definitively assigns configuration. For example, the Z-configuration is confirmed by dihedral angles <10° between the phenylimino and thiazolidinone planes .
- NOESY NMR detects spatial proximity between the 5-ylidene proton and the phenyl group .
Q. What strategies improve biological activity in thiazolidinone derivatives?
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., CF) on the phenyl ring to enhance metabolic stability .
- In vitro assays : Test antifungal activity via MIC assays against Candida albicans (IC <10 µM in derivatives with similar scaffolds) .
Q. How to analyze conflicting cytotoxicity data in cell-based studies?
- Dose-response curves : Use 8–10 concentrations (0.1–100 µM) to identify off-target effects at higher doses.
- Apoptosis assays : Combine with Annexin V/PI staining to distinguish cytotoxic vs. cytostatic effects .
Q. What computational methods predict pharmacokinetic properties?
Q. How to validate crystallographic data against spectroscopic results?
- Compare experimental bond lengths (e.g., C=O at 1.21 Å in X-ray) with DFT-optimized structures (B3LYP/6-31G* basis set).
- Validate hydrogen bonding networks (e.g., N–H···O interactions) via IR and NMR chemical shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
